O4-Acetyl-O6-demethylsalutaridine
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Overview
Description
O4-Acetyl-O6-demethylsalutaridine is a biochemical compound with the molecular formula C20H21NO5 and a molecular weight of 355.38 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is an intermediate in the synthesis of salutaridine, which is one of the biosynthetic precursors of morphine .
Preparation Methods
The synthesis of O4-Acetyl-O6-demethylsalutaridine involves several steps. The starting material is typically salutaridine, which undergoes acetylation and demethylation reactions to produce the final compound. The specific reaction conditions and reagents used in these steps are proprietary and may vary depending on the manufacturer . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
O4-Acetyl-O6-demethylsalutaridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
O4-Acetyl-O6-demethylsalutaridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules, such as salutaridine and morphine.
Biology: It is used in studies related to the biosynthesis of alkaloids and other natural products.
Medicine: While not used therapeutically, it is valuable in research focused on developing new analgesics and other pharmaceuticals.
Industry: It is used in the production of reference standards and as a biochemical tool in various industrial applications
Mechanism of Action
The mechanism of action of O4-Acetyl-O6-demethylsalutaridine involves its role as an intermediate in the biosynthesis of salutaridine and morphine. It interacts with specific enzymes and molecular targets involved in these biosynthetic pathways. The exact molecular targets and pathways are complex and involve multiple steps, including acetylation and demethylation reactions .
Comparison with Similar Compounds
O4-Acetyl-O6-demethylsalutaridine is unique due to its specific structure and role in the biosynthesis of salutaridine and morphine. Similar compounds include:
Salutaridine: A direct precursor in the biosynthesis of morphine.
Morphine: A principal alkaloid of opium and a widely used analgesic.
Codeine: Another alkaloid derived from morphine, used as a pain reliever and cough suppressant.
These compounds share similar biosynthetic pathways but differ in their specific structures and pharmacological properties .
Properties
Molecular Formula |
C20H21NO5 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
[(1S,9R)-13-hydroxy-4-methoxy-17-methyl-12-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-3-yl] acetate |
InChI |
InChI=1S/C20H21NO5/c1-11(22)26-19-17(25-3)5-4-12-8-14-13-9-15(23)16(24)10-20(13,18(12)19)6-7-21(14)2/h4-5,9-10,14,24H,6-8H2,1-3H3/t14-,20+/m1/s1 |
InChI Key |
NZQFJEVWAWLXDI-VLIAUNLRSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=CC2=C1[C@]34CCN([C@H](C2)C3=CC(=O)C(=C4)O)C)OC |
Canonical SMILES |
CC(=O)OC1=C(C=CC2=C1C34CCN(C(C2)C3=CC(=O)C(=C4)O)C)OC |
Origin of Product |
United States |
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